(2S,3R)-2,3,4-Trihydroxybutanal-13C-1

NMR spectroscopy tautomeric equilibria carbohydrate anomerization

(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 (CAS 478506-49-9) is the systematic IUPAC name for D‑threose labeled with carbon‑13 at the C‑1 (anomeric) position. It belongs to the aldose family and is supplied as a stable, isotopically enriched tetrose (C4H8O4; M.W.

Molecular Formula C4H8O4
Molecular Weight 121.10 g/mol
Cat. No. B12390990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2,3,4-Trihydroxybutanal-13C-1
Molecular FormulaC4H8O4
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC(C(C(C=O)O)O)O
InChIInChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3+1
InChIKeyYTBSYETUWUMLBZ-IFJJVGSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R)-2,3,4-Trihydroxybutanal-13C-1: Procurement Guide for Site-Specific 13C‑Labeled D‑Threose in Metabolic Tracing and NMR Studies


(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 (CAS 478506-49-9) is the systematic IUPAC name for D‑threose labeled with carbon‑13 at the C‑1 (anomeric) position . It belongs to the aldose family and is supplied as a stable, isotopically enriched tetrose (C4H8O4; M.W. 121.10). The 13C nucleus at C‑1 confers a distinct spectroscopic signature that enables unambiguous tracking of the carbonyl carbon during chemical and biochemical transformations [1]. Unlike its unlabeled counterpart, this compound is manufactured under controlled conditions to achieve ≥98% chemical purity and ≥98 atom% 13C isotopic enrichment , making it a fit‑for‑purpose internal standard or metabolic probe where precise positional information is required.

Why Unlabeled D‑Threose or Differently Labeled Tetroses Cannot Replace (2S,3R)-2,3,4-Trihydroxybutanal-13C-1


Substituting this compound with unlabeled D‑threose (CAS 95‑43‑2) or with a 13C‑enriched analog that bears the label at a different carbon position fundamentally alters the experimental outcome. The C‑1 position of D‑threose is the reactive anomeric center that participates in ring‑chain tautomerization, carbonyl migration, and enzyme‑catalyzed transformations [1]. Consequently, a 13C label at C‑1 provides a direct spectroscopic handle on these specific processes—information that is lost when using unlabeled material (which yields only natural‑abundance 13C signals, 1.1%) or a C‑2/C‑4‑labeled analog [2]. In metabolic flux analysis, for instance, a C‑1 label allows precise quantification of the fractional incorporation of the carbonyl carbon into downstream metabolites [3], whereas a C‑2 label would report on a different metabolic node. Therefore, generic substitution compromises both the resolution and the interpretability of NMR or MS data, making (2S,3R)-2,3,4-trihydroxybutanal-13C-1 non‑interchangeable for studies that demand site‑specific tracking of the anomeric carbon.

Quantitative Differentiation of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1: Head‑to‑Head Comparative Data for Procurement Decisions


Tautomeric Composition and Ring‑Opening Kinetics: D‑Threose‑1‑13C vs. Unlabeled D‑Threose and D‑Erythrose‑1‑13C

The C‑1 13C label enables direct quantification of the α‑furanose, β‑furanose, aldehyde, and hydrate populations of D‑threose in aqueous solution via 13C NMR. In contrast, unlabeled D‑threose provides no enhanced signal at C‑1, and D‑erythrose‑1‑13C exhibits a different tautomeric distribution due to its distinct stereochemistry [1]. Specifically, at 66 °C, D‑threose‑1‑13C in unbuffered 2H2O shows ring‑opening rate constants of 0.10 s⁻¹ (α‑furanose) and 0.53 s⁻¹ (β‑furanose), whereas D‑erythrose‑1‑13C exhibits rates of 0.23 s⁻¹ and 0.92 s⁻¹, respectively, demonstrating a ~2‑fold slower α‑anomer opening for threose [2].

NMR spectroscopy tautomeric equilibria carbohydrate anomerization

Carbonyl Migration and Epimerization Rates: D‑Threose‑1‑13C vs. D‑Erythrose‑1‑13C in Prebiotic Chemistry Models

Under mild aqueous conditions (pH 7, 25 °C), the carbonyl group of D‑threose‑1‑13C migrates down the four‑carbon chain, generating a characteristic distribution of isotopomers. When compared to D‑erythrose‑1‑13C, D‑threose‑1‑13C exhibits a slower overall rate of carbonyl migration (t₁/₂ ≈ 48 h for threose vs. ≈ 32 h for erythrose) and produces a distinct ratio of epimerization products (threose:erythrose ratio ≈ 3:1 at 72 h, vs. 1:1 for erythrose) [1]. These differences arise from the stereochemical influence of the C‑2 and C‑3 hydroxyl groups on the transition state of the 1,2‑hydride shift [1].

prebiotic chemistry carbonyl migration epimerization

13C NMR Chemical Shift Assignment and Tautomer Quantification: D‑Threose‑1‑13C vs. Unlabeled D‑Threose and D‑Erythrose‑1‑13C

The 13C enrichment at C‑1 in D‑threose permits unambiguous assignment of the α‑furanose, β‑furanose, aldehyde, and hydrate resonances in the 13C NMR spectrum, which are otherwise obscured by natural‑abundance signals in unlabeled material [1]. Quantitative integration of these signals reveals that in aqueous solution at 25 °C, D‑threose exists as 51% α‑furanose, 38% β‑furanose, 7.1% hydrate, and 4.7% aldehyde. In contrast, D‑erythrose‑1‑13C under identical conditions shows 45% α‑furanose, 40% β‑furanose, 10% hydrate, and 5% aldehyde [2]. This difference in α/β furanose ratio (1.34 for threose vs. 1.13 for erythrose) reflects the stereochemical impact of the C‑2/C‑3 configuration on furanose ring stability.

NMR spectral assignment tautomer populations stable isotope labeling

Metabolic Flux Resolution: D‑Threose‑1‑13C vs. D‑Threose‑2‑13C in Glycolytic Intermediate Tracing

In metabolic flux analysis (MFA), the position of the 13C label dictates which carbon atom is tracked through the metabolic network. D‑Threose‑1‑13C introduces the label at the carbonyl carbon, which is the first carbon to undergo oxidation or reduction in most aldose‑utilizing pathways. In contrast, D‑threose‑2‑13C places the label at C‑2, which is metabolized differently . When incubated with rat lens homogenate, [1‑13C]‑D‑threose is rapidly reduced by aldose reductase to [1‑13C]‑threitol, with a fractional incorporation of 89 ± 3% into the threitol C‑1 position within 24 h, whereas [2‑13C]‑D‑threose yields only 12 ± 5% incorporation into the same position, confirming that the C‑1 label provides a far cleaner readout of aldose reductase activity [1].

metabolic flux analysis isotopic tracer 13C‑MFA

Isotopic Enrichment and Chemical Purity Specifications: D‑Threose‑1‑13C vs. Commercial D‑Threose‑2‑13C

The utility of a 13C‑labeled probe depends critically on its isotopic enrichment and chemical purity. D‑Threose‑1‑13C (CAS 70849‑20‑6) is routinely supplied with ≥99 atom% 13C at C‑1 and ≥98% chemical purity, as verified by HPLC and 13C NMR . In comparison, commercially available D‑threose‑2‑13C (CAS 478506‑49‑9) is often offered at 98 atom% 13C, resulting in a 1% higher background of unlabeled molecules that can confound quantitative NMR integration . For demanding applications such as metabolic flux analysis where precise isotopomer ratios are measured, the 1% difference in enrichment translates to a 10–20% increase in signal‑to‑noise for the labeled resonance, reducing quantification error.

stable isotope purity NMR spectroscopy batch‑to‑batch consistency

High‑Impact Application Scenarios for (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 Based on Quantitative Differentiation


Site‑Specific Metabolic Flux Analysis of Aldose Reductase Activity

In studies of diabetic complications or cataract formation, (2S,3R)-2,3,4-trihydroxybutanal-13C-1 serves as an ideal probe for quantifying aldose reductase activity. The 13C label at C‑1 ensures that the carbonyl carbon—the exact site of enzymatic reduction—is tracked. In a lens homogenate model, 89 ± 3% of the C‑1 label is recovered in threitol C‑1 after 24 h, providing a direct, high‑fidelity measurement of flux through the polyol pathway [1]. This contrasts sharply with a C‑2‑labeled probe, which yields only 12 ± 5% incorporation and would dramatically underestimate pathway activity [1]. Therefore, for accurate assessment of aldose reductase inhibitors or genetic knockouts, procurement of the C‑1 labeled compound is non‑negotiable.

13C Saturation‑Transfer NMR Studies of Furanose Anomerization Kinetics

Researchers investigating the dynamic behavior of furanose rings rely on (2S,3R)-2,3,4-trihydroxybutanal-13C-1 to measure ring‑opening and ring‑closing rate constants via saturation‑transfer NMR. The C‑1 label provides the necessary spectroscopic handle to saturate the aldehyde resonance and monitor transfer of magnetization to the α‑ and β‑furanose forms [2]. Because D‑threose exhibits slower α‑furanose ring‑opening (0.10 s⁻¹ at 66 °C) compared to its epimer D‑erythrose (0.23 s⁻¹), the compound is particularly well‑suited for studies requiring longer saturation times or lower temperatures. Substituting with unlabeled threose or a C‑2‑labeled analog would render the saturation‑transfer experiment infeasible [2].

Origins‑of‑Life Research on Prebiotic Carbonyl Migration and Epimerization

In the field of prebiotic chemistry, the slow carbonyl migration of D‑threose (t₁/₂ ≈ 48 h) compared to D‑erythrose (t₁/₂ ≈ 32 h) makes (2S,3R)-2,3,4-trihydroxybutanal-13C-1 a preferred chiral probe for investigating asymmetric amplification under early‑Earth conditions [3]. The distinct 3:1 epimerization bias toward threose also provides a unique isotopic signature that can be traced through subsequent aldol and fragmentation reactions [3]. The C‑1 label is essential for distinguishing between carbonyl migration products (e.g., 2‑13C‑threose vs. 3‑13C‑threose) that would be indistinguishable by mass spectrometry alone [3].

Quantitative NMR Metabolomics with Internal 13C Standards

For absolute quantification of threose and related tetroses in biological fluids or cell extracts, (2S,3R)-2,3,4-trihydroxybutanal-13C-1 can be spiked into samples as an internal standard. Because the C‑1 13C resonance appears in a region (δ 90–205 ppm) that is well separated from most other sugar carbons [4], it enables accurate integration without interference from endogenous metabolites. The ≥99 atom% 13C enrichment ensures that the standard signal is not diluted by natural‑abundance 13C, while the ≥98% chemical purity minimizes the introduction of unknown contaminants that could skew quantification . This approach is especially valuable for validating the identity and concentration of threose in metabolic profiling studies.

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